molecular formula C6H6N2O3 B1296613 3-Methoxy-2-nitropyridine CAS No. 20265-37-6

3-Methoxy-2-nitropyridine

Cat. No. B1296613
CAS RN: 20265-37-6
M. Wt: 154.12 g/mol
InChI Key: LSXHCFSGOBFNDX-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitropyridine is a heterocyclic compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . It is used as a laboratory chemical and in the synthesis of other substances .


Synthesis Analysis

The synthesis of 3-Methoxy-2-nitropyridine involves several steps. One method involves the use of methanol and 3-Fluoro-2-nitropyridine . Another method involves the use of 2-Nitro-3-pyridinol and methyl iodide . The exact procedures and conditions for these reactions can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-nitropyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 3rd carbon and a nitro group (NO2) attached to the 2nd carbon . The exact structure can be represented by the SMILES string COc1cccnc1N+=O .


Physical And Chemical Properties Analysis

3-Methoxy-2-nitropyridine is a solid at 20°C . It has a melting point of 73-76°C . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 311.8±22.0°C at 760 mmHg . The compound is white to yellow to green in color .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes
  • Chemical Behavior and Properties

    Studies on the nitration of similar compounds, like 2-methoxy-3-hydroxypyridine, reveal insights into the behavior of nitro groups in the pyridine ring, which is significant for understanding the chemical properties of 3-methoxy-2-nitropyridine (L. D. Smirnov et al., 1971).

Application in Optical Materials and Biomedical Field

  • Non-Linear Optical Activity

    2-amino-6-methoxy-3-nitropyridine exhibits higher non-linear optical activity, suggesting potential applications in the design of new optical materials. The molecular electrostatic potential and intramolecular interactions indicate its relevance in pharmaceutical compounds (S. Premkumar et al., 2015).

  • Biomedical Applications

    The presence of intramolecular interactions and charge transfers between the pyridine ring of 3-methoxy-2-nitropyridine derivatives and the lone pair of oxygen is a common feature of pharmaceutical compounds. This highlights its potential biomedical applications, although specific use cases need further exploration (S. Premkumar et al., 2015).

Spectroscopic Analysis and Structural Investigations

  • Vibrational Spectroscopy

    Vibrational spectroscopic studies, such as FT-IR and FT-Raman, are used to analyze the structure and conformation of 3-methoxy-2-nitropyridine derivatives. These studies provide insights into molecular stability, bond strength, and electronic properties, essential for understanding its applications in various fields (M. Karnan et al., 2012).

  • Molecular Structure Analysis

    X-ray and spectroscopic analysis of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide valuable information about the molecular structure, which is crucial for developing applications in material science and chemistry (Marijana Jukić et al., 2010).

Safety And Hazards

3-Methoxy-2-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to wash skin thoroughly after handling .

properties

IUPAC Name

3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHCFSGOBFNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339415
Record name 3-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-nitropyridine

CAS RN

20265-37-6
Record name 3-Methoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20265-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The similar reaction as described in Reference Example 9 by using 2-nitro-3-hydroxypyridine (7.0 g), potassium carbonate (6.91 g) and methyl iodide (4.67 ml) gave the title compound (7.5 g) as crystalline powders.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Quantity
4.67 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction flask was loaded with 3-hydroxy-2-nitropyridine (20 g), dimethylformamide (80 ml), and potassium carbonate (23.4 g), and they were mixed, followed by dropwise addition of methyl iodide (52.4 g) to the flask in 2.2 hours. After stirring overnight, water was added to this for crystallization. The crystals were filtrated for collection and dried to give 3-methoxy-2-nitropyridine (16.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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